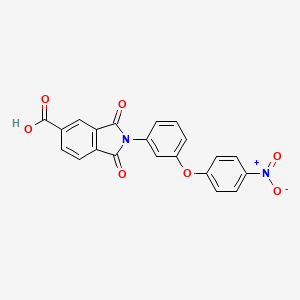
Alpertine
描述
Alpertine is an organic compound with the chemical formula C25H31N3O4 and a molecular weight of 437.53 g/mol . It is a white to pale yellow crystalline solid with a bitter taste, soluble in hot ethanol and ether, and slightly soluble in water . This compound is primarily known for its antipsychotic properties and is used in various research and laboratory applications .
准备方法
合成路线和反应条件: 阿珀汀的合成涉及多个步骤。 其中一个关键步骤包括在钠粒存在下,γ-丁内酯 与草酸二乙酯 反应生成α-乙酰草酰-γ-丁内酯 . 然后在硫酸中回流将该中间体转化为α-酮-δ-戊内酯 . 后续步骤涉及3,4-二甲氧基苯肼盐酸盐 与α-酮-δ-戊内酯 反应生成腙,然后进一步加工得到阿珀汀 .
工业生产方法: 阿珀汀的工业生产通常遵循相同的合成路线,但在更大规模上进行。 反应条件针对更高的产率和纯度进行了优化。 该工艺涉及对温度、pH 和反应时间的严格控制,以确保高效获得所需产品 .
化学反应分析
反应类型: 阿珀汀会发生各种化学反应,包括:
氧化: 阿珀汀可以被氧化形成相应的氧化物。
还原: 它可以被还原形成胺类和其他还原衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应.
主要生成产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成氧化物,而还原可以生成胺类 .
科学研究应用
阿珀汀在科学研究中具有广泛的应用范围:
化学: 用作有机合成中的试剂以及分析化学中的标准品。
生物学: 用于与神经递质通路和受体结合相关的研究。
医学: 研究其在治疗精神疾病中的潜在治疗效果。
工业: 用于开发新型药物和化学中间体.
作用机制
阿珀汀主要通过与大脑中的神经递质受体相互作用来发挥其作用。 它充当多巴胺受体的拮抗剂,从而调节参与情绪和行为的多巴胺通路 . 该机制对其抗精神病作用至关重要,使其有效地管理精神疾病的症状 .
类似化合物:
氯丙嗪: 另一种作用机制相似但化学结构不同的抗精神病药。
氟哌啶醇: 一种具有不同副作用特征的强效抗精神病药。
利培酮: 一种具有更广泛活性范围的较新型抗精神病药.
阿珀汀的独特性: 阿珀汀因其独特的化学结构而具有独特性,该结构允许其选择性地与某些多巴胺受体结合。 这种选择性有助于其疗效和副作用特征,使其与其他抗精神病药有所区别 .
相似化合物的比较
Chlorpromazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Haloperidol: A potent antipsychotic with a different side effect profile.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness of Alpertine: this compound is unique due to its specific chemical structure, which allows for selective binding to certain dopamine receptors. This selectivity contributes to its efficacy and side effect profile, distinguishing it from other antipsychotics .
属性
IUPAC Name |
ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVJRAUFOPBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181538 | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27076-46-6 | |
| Record name | Alpertine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027076466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYT38QTB4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)


![1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662633.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B1662635.png)
![N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )](/img/structure/B1662636.png)


![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)


